REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][NH:6]2.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.[O:28]1[CH:33]=[CH:32][CH2:31][CH2:30][CH2:29]1>C(Cl)Cl>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][N:6]2[CH:29]1[CH2:30][CH2:31][CH2:32][CH2:33][O:28]1 |f:1.2|
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C=NNC2=CC=C1
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
98.6 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Analysis of reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
Cooled
|
Type
|
CUSTOM
|
Details
|
reaction to 25° C.
|
Type
|
WASH
|
Details
|
Washed the solution with water (300 ml) and saturated NaHCO3 (250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dried the organics with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
Purified the crude product
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in EtOAc/Hexanes (4:6, 1 L)
|
Type
|
ADDITION
|
Details
|
adding SiO2 (1.2 L)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the cake was washed with EtOAc/Hexanes (4:6, 2 L)
|
Type
|
CONCENTRATION
|
Details
|
The organics were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield 110.2 g (95%) as an orange solid
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C2C=NN(C2=CC=C1)C1OCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |